molecular formula C10H13BrN4 B14598482 3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 61098-23-5

3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14598482
CAS No.: 61098-23-5
M. Wt: 269.14 g/mol
InChI Key: IVWWQCWQCAQQDD-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3-methylpyrazole with appropriate brominated pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5-o-tolylpyrazolo[1,5-a]pyrimidin-7-ylamino

Uniqueness

3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and propyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy and selectivity .

Properties

CAS No.

61098-23-5

Molecular Formula

C10H13BrN4

Molecular Weight

269.14 g/mol

IUPAC Name

3-bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H13BrN4/c1-3-4-12-9-5-7(2)14-10-8(11)6-13-15(9)10/h5-6,12H,3-4H2,1-2H3

InChI Key

IVWWQCWQCAQQDD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC2=C(C=NN12)Br)C

Origin of Product

United States

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